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Introduction: ND-646 is a potent, orally bioavailable, allosteric inhibitor of Acetyl-CoA
Carboxylase 1 and 2 (ACC1 and ACC2)[1][2][3]. These enzymes catalyze the rate-limiting step
in de novo fatty acid synthesis (FASyn), the conversion of acetyl-CoA to malonyl-CoA[4][5]. By
inhibiting ACC, ND-646 effectively suppresses the production of fatty acids required for the
rapid proliferation of cancer cells[1][3]. Confirming that ND-646 engages its target, ACC, within
a cellular context is a critical step in preclinical studies to validate its mechanism of action and
to correlate target binding with downstream pharmacological effects[6][7].

This document provides detailed application notes and experimental protocols for several
robust methods to detect and quantify the target engagement of ND-646 in cells. The methods
are categorized into direct biochemical/biophysical assays and downstream functional assays.

ND-646 Mechanism of Action and Signaling Pathway

ND-646 binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization of
ACC subunits, which is essential for enzymatic activity[1][3][8][9]. Interestingly, ND-646
interacts with the same arginine residues that bind to serines phosphorylated by AMPK, a key
negative regulator of ACC[8][10]. This uniqgue mechanism means that ND-646 binding prevents
the detection of phosphorylated ACC (P-ACC), providing a direct biomarker for target
engagement[1][10].
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Caption: ND-646 inhibits ACC1/2, blocking fatty acid synthesis.

Application Notes: Overview of Target Engagement
Methods

Several distinct methodologies can be employed to confirm ND-646's engagement with ACC in
a cellular environment. These range from direct measurement of drug-protein interaction to
quantification of downstream metabolic consequences.

e Phospho-ACC (P-ACC) Immunoblotting: This is a direct biochemical method that leverages
ND-646's specific mechanism of action. ND-646 binding prevents the detection of ACC
phosphorylation at its inhibitory AMPK sites (e.g., Ser79 on ACC1)[1][10]. A dose-dependent
decrease in the P-ACC signal, without a corresponding change in total ACC protein levels,
serves as a robust and specific biomarker of target engagement[1][11].

o Fatty Acid Synthesis (FASyn) Metabolic Flux Analysis: This is a functional assay that
measures the direct downstream consequence of ACC inhibition. Cells are cultured with a
stable isotope-labeled precursor, such as [U-13Cs]glucose. The rate of new fatty acid
synthesis (e.g., palmitate) is quantified by measuring the incorporation of the 13C label using
gas chromatography-mass spectrometry (GC-MS)[1]. A potent reduction in labeled fatty
acids confirms functional target engagement.
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e Cellular Thermal Shift Assay (CETSA): This is a powerful biophysical method for confirming
direct binding of a ligand to its target protein in intact cells[12][13][14]. The principle is that
ligand binding typically stabilizes a protein, increasing its resistance to heat-induced
denaturation[15][16]. By treating cells with ND-646, heating them across a temperature
gradient, and then quantifying the amount of soluble ACC remaining at each temperature, a
"thermal shift" can be observed, which confirms direct physical interaction[14][17].

Data Presentation: Quantitative Effects of ND-646

The following tables summarize key quantitative data reported for ND-646, providing a
reference for expected outcomes in target engagement studies.

Table 1: In Vitro Potency of ND-646

Target Assay Type ICso0 Reference

Human ACC1 Cell-free enzymatic 3.5 nM [2][9]

| Human ACC2 | Cell-free enzymatic | 4.1 nM [[2][9] |

Table 2: Cellular Target Engagement and Functional Effects
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ND-646

. . . Observed
Cell Line Assay Concentrati  Duration Reference
Effect
on
P-ACC Complete
A549 Dose-
Western 24 hrs loss of P- [1]
NSCLC response .
Blot ACC signal
) Strong
P-ACC Starting at o
A549 NSCLC - reduction in [18]
Western Blot 100 nM
P-ACC
Near-
) complete
Fatty Acid
A549 NSCLC ) 500 nM 24 hrs shutdown of [1]
Synthesis )
new palmitate
synthesis
~85%
Total Fatty decrease in
A549 NSCLC , 500 nM 72 hrs _ [19]
Acids total fatty acid
production

| Multiple NSCLC | Cell Proliferation | <100 nM (ICso) | - | Potent inhibition of proliferation [[9]
[20] |

Experimental Protocols
Protocol 1: P-ACC Western Blot for Target Engagement

This protocol details the use of western blotting to detect the reduction in phosphorylated ACC
as a direct biomarker of ND-646 target engagement.
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Seed Cells
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(e.g., 10 nM - 5 uM) and vehicle control for 24h

!

Wash and lyse cells in RIPA buffer
with phosphatase/protease inhibitors

!

Determine protein concentration
(e.g., BCA assay)

!

Perform SDS-PAGE and transfer
proteins to PVDF membrane

!

Block membrane (e.g., 5% BSA in TBST)

!

Incubate with primary antibodies:
anti-P-ACC (Ser79) and anti-Total ACC

!

Incubate with HRP-conjugated
secondary antibodies

!

Detect signal using ECL substrate
and imaging system
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Click to download full resolution via product page

Caption: Workflow for P-ACC western blot target engagement assay.
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Materials and Reagents:

e Cell line of interest (e.g., A549)

o Complete cell culture medium

o ND-646 stock solution (in DMSO)

e DMSO (vehicle control)

o Phosphate-buffered saline (PBS)

o RIPA lysis buffer

o Protease and phosphatase inhibitor cocktails

o BCA Protein Assay Kit

o Laemmli sample buffer

e SDS-PAGE gels and running buffer

» PVDF membrane and transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
e Primary antibodies: Rabbit anti-P-ACC (Ser79), Rabbit anti-Total ACC1
o HRP-conjugated anti-rabbit secondary antibody

o Enhanced Chemiluminescence (ECL) substrate
Procedure:

e Cell Culture and Treatment:

o Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
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o Prepare serial dilutions of ND-646 in culture medium. A typical final concentration range is
10 nM to 5 pM. Include a DMSO-only vehicle control.

o Aspirate old medium and add the ND-646 or vehicle-containing medium to the cells.

o Incubate for 24 hours at 37°C, 5% COz[1].

e Cell Lysis:

o Place the culture plates on ice. Aspirate the medium and wash cells twice with ice-cold
PBS.

o Add 100-150 pL of ice-cold RIPA buffer supplemented with protease and phosphatase
inhibitors to each well.

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

e Protein Quantification and Sample Preparation:

o

Transfer the supernatant (clarified lysate) to a new tube.

[¢]

Determine the protein concentration of each sample using a BCA assay.

[¢]

Normalize all samples to the same protein concentration with lysis buffer.

[e]

Add Laemmli sample buffer to 20-30 pg of protein from each sample and boil at 95°C for 5
minutes.

» Western Blotting:
o Load samples onto an SDS-PAGE gel and perform electrophoresis.
o Transfer the separated proteins to a PVDF membrane.

o Block the membrane for 1 hour at room temperature in blocking buffer.
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o Incubate the membrane with primary antibody against P-ACC (e.g., 1:1000 dilution in
blocking buffer) overnight at 4°C.

o Wash the membrane three times for 10 minutes each with TBST.

o Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1
hour at room temperature.

o Wash the membrane again as in the previous step.

» Detection and Analysis:

o Apply ECL substrate to the membrane and capture the chemiluminescent signal using an
imaging system.

o Strip the membrane (if necessary) and re-probe with an antibody for Total ACC as a
loading control.

o Quantify the band intensities. A decrease in the ratio of P-ACC to Total ACC with
increasing ND-646 concentration indicates target engagement.

Protocol 2: Fatty Acid Synthesis Inhibition Assay

This protocol measures the functional outcome of ND-646 target engagement by tracking the
synthesis of new fatty acids from a labeled glucose precursor.
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Seed Cells in Glucose-Free Medium

Treat cells with ND-646 (e.g., 500 nM) and
[U-13Ce]glucose for 24h

!

Wash, scrape, and pellet cells

!

Perform lipid extraction
(e.g., Folch method)

!

Saponify lipids and derivatize to
fatty acid methyl esters (FAMES)

!

Analyze FAMEs by GC-MS

Determine isotopic enrichment in palmitate (m+2, m+4...)
to calculate percent newly synthesized
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Caption: Workflow for fatty acid synthesis assay using GC-MS.

Materials and Reagents:

e Cell line of interest (e.g., A549)

¢ Glucose-free DMEM
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Dialyzed FBS (dFBS)

[U-13Ce]glucose

ND-646 stock solution (in DMSO)

Solvents for extraction: Chloroform, Methanol

Saponification reagent: Methanolic NaOH

Derivatization reagent: Boron trifluoride in methanol (BFs-Methanol)
Internal standard (e.g., C17:0 fatty acid)

GC-MS system

Procedure:

Cell Culture and Labeling:
o Culture cells in standard medium to ~70% confluency.

o One hour before the experiment, switch cells to glucose-free DMEM supplemented with
10% dFBS.

o Prepare labeling medium: glucose-free DMEM with 10% dFBS, 10 mM [U-13Cs]glucose,
and the desired final concentration of ND-646 (e.g., 500 nM) or vehicle (DMSO).

o Replace the medium on the cells with the prepared labeling medium.
o Incubate for 24 hours at 37°C, 5% COz[1].

Lipid Extraction:

o Wash cells with ice-cold PBS and scrape them into a glass tube.

o Pellet the cells by centrifugation.

o Add an internal standard (e.g., C17:0) to each sample for normalization.
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o Perform a Folch extraction by adding a 2:1 chloroform:methanol mixture to the cell pellet,
vortexing vigorously, and incubating for 30 minutes.

o Add saline solution to induce phase separation.

o Centrifuge and carefully collect the lower organic phase containing the lipids.

¢ Derivatization to FAMEs:

o

Evaporate the solvent from the lipid extract under a stream of nitrogen.

o Resuspend the lipid film in methanolic NaOH and heat at 100°C for 30 minutes to saponify
the fatty acids.

o Add BFs3-Methanol and heat again at 100°C for 30 minutes to convert the fatty acids to
fatty acid methyl esters (FAMES).

o Cool the samples and add hexane and saturated NaCl solution to extract the FAMES into
the upper hexane layer.

e GC-MS Analysis:
o Transfer the hexane layer to a GC-MS vial.

o Inject the sample into the GC-MS. Use a temperature program suitable for separating
FAMEs.

o Acquire data in full scan mode or selected ion monitoring (SIM) mode to monitor the mass
isotopologues of palmitate methyl ester.

o Data Analysis:

o Integrate the peak areas for the different mass isotopologues of palmitate (m/z for M+0,
M+2, M+4, etc.).

o Calculate the percentage of newly synthesized palmitate by dividing the sum of the areas
of the labeled isotopologues by the total area of all isotopologues.
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o A significant reduction in the percentage of newly synthesized palmitate in ND-646-treated
cells compared to the vehicle control indicates functional target engagement.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow to confirm direct binding of ND-646 to ACC by
measuring changes in the protein's thermal stability.
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Culture and harvest cells

Resuspend cells and treat aliquots
with ND-646 or vehicle

!

Heat aliquots across a temperature gradient
(e.g., 40°C to 70°C) for 3 minutes

!

Lyse cells by repeated
freeze-thaw cycles

!

Centrifuge at high speed to pellet
aggregated proteins

'

Collect supernatant containing
soluble proteins

|

Analyze soluble ACC levels by
Western Blot

Plot % soluble ACC vs. temperature
to determine thermal shift

Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials and Reagents:
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e Cell line of interest
o Complete cell culture medium
o ND-646 stock solution (in DMSO)
e PBS supplemented with protease inhibitors
e Liquid nitrogen and a 37°C water bath
e PCR machine or thermal cycler with a temperature gradient function
o Western blot reagents (as listed in Protocol 1)
Procedure:
e Cell Preparation and Treatment:
o Culture cells to ~80-90% confluency, then harvest by trypsinization or scraping.

o Wash the cells with PBS and resuspend them in PBS with protease inhibitors at a
concentration of ~107 cells/mL.

o Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and
one for ND-646 treatment (e.g., at 10 uM). Incubate at 37°C for 1 hour.

o Thermal Challenge:

[¢]

Aliquot 50-100 pL of the treated cell suspensions into PCR tubes.

[e]

Place the tubes in a thermal cycler.

o

Heat the samples for 3 minutes across a temperature gradient (e.g., 10-12 points from
40°C to 70°C). Include an unheated control sample.

(¢]

Cool the samples to room temperature for 3 minutes.

e Lysis and Separation of Soluble Fraction:
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o Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen
and a 37°C water bath.

o Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) or high-
speed microcentrifugation (20,000 x g) to pellet the aggregated, denatured proteins.

e Analysis of Soluble Protein:
o Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

o Analyze the amount of soluble Total ACC in each sample using the western blot procedure
detailed in Protocol 1.

o Data Analysis:

o Quantify the band intensity for Total ACC at each temperature point for both vehicle and
ND-646 treated samples.

o Normalize the intensity of each band to the intensity of the unheated (or lowest
temperature) sample for that treatment group.

o Plot the normalized soluble ACC fraction (%) versus temperature for both treatment
conditions.

o Arightward shift in the melting curve for the ND-646-treated sample compared to the
vehicle control indicates protein stabilization and confirms direct target engagement. An
isothermal dose-response can also be performed at a single, fixed temperature to
determine an ECso for binding[15].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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